molecular formula C14H15N3O3 B3011717 Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate CAS No. 1204527-84-3

Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate

Cat. No.: B3011717
CAS No.: 1204527-84-3
M. Wt: 273.292
InChI Key: BNALCWXJSSHVQD-UHFFFAOYSA-N
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Description

Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate is an organic compound with the molecular formula C14H15N3O3 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate typically involves the reaction of 4-methoxybenzylamine with a pyrazine derivative. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-aminopyrazine-2-carboxylate
  • Methyl 5-(benzylamino)pyrazine-2-carboxylate
  • Methyl 5-(4-methoxyphenyl)pyrazine-2-carboxylate

Uniqueness

Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate is unique due to the presence of the 4-methoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 5-[(4-methoxyphenyl)methylamino]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-19-11-5-3-10(4-6-11)7-16-13-9-15-12(8-17-13)14(18)20-2/h3-6,8-9H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNALCWXJSSHVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=C(N=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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